molecular formula C14H9ClF2N2OS B5697488 N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide

Cat. No. B5697488
M. Wt: 326.7 g/mol
InChI Key: WDJASIHAQLMJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the movement of salt and water in and out of cells, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disease. CFTRinh-172 has been extensively studied in the context of CF research, and has shown promise as a potential therapeutic agent for the treatment of this debilitating condition.

Mechanism of Action

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide selectively targets the CFTR protein, and inhibits its function by binding to a specific site on the protein. This binding prevents the opening of the CFTR channel, which is responsible for regulating the movement of salt and water in and out of cells. By inhibiting the activity of mutant CFTR proteins, N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide can help to restore normal salt and water transport in CF patients.
Biochemical and physiological effects:
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide can effectively inhibit the activity of mutant CFTR proteins, and can enhance the efficacy of other CFTR modulators. In vivo studies have shown that N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide can improve lung function and reduce inflammation in CF mice. Furthermore, N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to have a low toxicity profile, and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide has a number of advantages and limitations for use in lab experiments. One advantage is its selectivity for the CFTR protein, which allows for specific targeting of this protein in experimental systems. In addition, N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide has a low toxicity profile, which makes it suitable for use in animal studies. However, one limitation is its relatively low potency compared to other CFTR modulators, which may limit its efficacy in certain experimental systems. Furthermore, N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide has a relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are a number of future directions for research on N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide. One area of focus is the development of more potent CFTR inhibitors that can effectively target mutant CFTR proteins. In addition, further studies are needed to characterize the pharmacokinetics and pharmacodynamics of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide in animal models and humans. Furthermore, studies are needed to investigate the potential of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide as a therapeutic agent for the treatment of CF and other diseases that involve dysregulated ion transport. Finally, further research is needed to explore the potential of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide as a tool for investigating the physiological and pathophysiological roles of the CFTR protein in various tissues and organ systems.

Synthesis Methods

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One commonly used chemical synthesis method involves the reaction of 2-fluorobenzoyl chloride with thiourea to form the intermediate N-{[(2-fluorobenzoyl)amino]carbonothioyl}thiourea, which is then reacted with 3-chloro-4-fluoroaniline to yield N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide. Enzymatic methods involving the use of enzymes such as carbonic anhydrase have also been developed for the synthesis of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide.

Scientific Research Applications

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide has been extensively studied in the context of CF research, and has shown promise as a potential therapeutic agent for the treatment of this debilitating condition. In vitro studies have demonstrated that N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide can effectively inhibit the activity of mutant CFTR proteins that are responsible for the development of CF. In addition, animal studies have shown that N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide can improve lung function and reduce inflammation in CF mice. Furthermore, N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to enhance the efficacy of other CFTR modulators, such as ivacaftor, in vitro and in vivo.

properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2N2OS/c15-10-7-8(5-6-12(10)17)18-14(21)19-13(20)9-3-1-2-4-11(9)16/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJASIHAQLMJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.